![molecular formula C6H11NOS2 B2521631 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone CAS No. 1851681-31-6](/img/structure/B2521631.png)
2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone
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Overview
Description
“2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone” is a chemical compound with the molecular formula C6H11NOS2 . It has an average mass of 177.288 Da and a monoisotopic mass of 177.028198 Da . This compound is a versatile material used in diverse scientific research, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in various natural and bioactive compounds . They are used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties provided by the presence of sulfur . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone” consists of a thiazolidine ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs, such as the one in this compound, are used as vehicles in the synthesis of valuable organic combinations . They are involved in various chemical reactions, contributing to their diverse biological properties .Scientific Research Applications
- Thiazolidine derivatives, including this compound, have shown promise as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for further investigation .
- Thiazolidine motifs often possess antimicrobial activity. This compound’s sulfur-containing thiazolidine ring contributes to its effectiveness against bacteria, fungi, and other pathogens .
- The compound’s thiazolidine scaffold may modulate inflammatory responses. Researchers investigate its impact on inflammatory pathways, cytokine production, and tissue damage .
- Thiazolidine derivatives, including this compound, exhibit neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes .
- Thiazolidine-based compounds have been studied for their anticonvulsant effects. Researchers evaluate their ability to modulate neuronal excitability and prevent seizures .
- Researchers emphasize eco-friendly synthesis methods for thiazolidine derivatives. Green chemistry approaches, such as microwave-assisted reactions, enhance yield, purity, and environmental sustainability .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Anticonvulsant Activity
Green Synthesis and Atom Economy
These applications highlight the compound’s versatility and potential impact across various scientific domains. As research continues, we anticipate further discoveries and applications for this intriguing molecule. If you’d like more information on any specific aspect, feel free to ask! 😊
Future Directions
Thiazolidine motifs, such as the one in “2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone”, are of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . They compel researchers to explore new drug candidates . Therefore, the future direction in the study of this compound may involve developing multifunctional drugs and improving their activity .
Mechanism of Action
Target of action
Thiazolidine derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties . .
Biochemical pathways
Thiazolidine derivatives are known to interact with various biological targets .
Result of action
Thiazolidine derivatives, in general, have been found to exhibit a range of biological activities .
properties
IUPAC Name |
2-methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-9-4-6(8)7-2-3-10-5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDIBKULEHMFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone | |
CAS RN |
1851681-31-6 |
Source
|
Record name | 2-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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